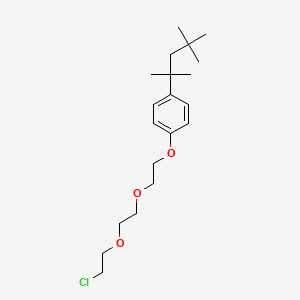
Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound with a unique structure that includes a benzene ring substituted with a tetramethylbutyl group and a chloroethoxyethoxyethoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves multiple steps:
Formation of the Chloroethoxyethoxyethoxy Chain: This can be achieved by reacting ethylene oxide with a suitable chlorinated precursor under controlled conditions.
Attachment to the Benzene Ring: The chloroethoxyethoxyethoxy chain is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Tetramethylbutyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethoxyethoxyethoxy chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethoxyethoxyethoxy chain can interact with hydrophobic regions of proteins, while the benzene ring and tetramethylbutyl group can influence the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzene, 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Benzene, 1-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
The presence of the chloro group in Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- makes it unique compared to its analogs. This chloro group can participate in specific chemical reactions, providing a versatile handle for further functionalization.
特性
CAS番号 |
67025-22-3 |
|---|---|
分子式 |
C20H33ClO3 |
分子量 |
356.9 g/mol |
IUPAC名 |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C20H33ClO3/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)24-15-14-23-13-12-22-11-10-21/h6-9H,10-16H2,1-5H3 |
InChIキー |
GTDALCRFQCDKEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















